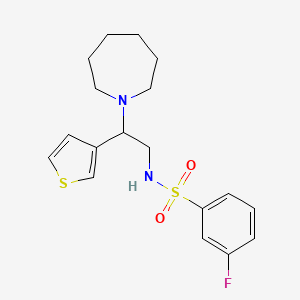

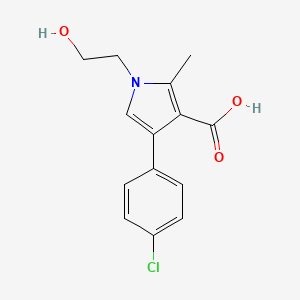

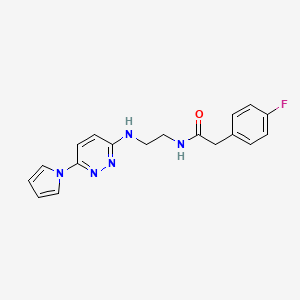

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is also known as "compound 1" in some studies.

Scientific Research Applications

Aminative Aza-Annulation and Synthesis of Nicotinate Derivatives

- Copper-catalyzed aminative aza-annulation using N-fluorobenzenesulfonimide (NFSI) has been demonstrated to be an effective method for synthesizing aminonicotinates, incorporating nitrogen from NFSI and azides. This offers a direct C-N bond-coupling process for creating diverse aminonicotinate derivatives (Raji Reddy, Prajapti, & Ranjan, 2018).

Development of Novel Fluorescent Probes for Thiophenol Detection

- A novel reaction-based fluorescent probe for distinguishing thiophenols from aliphatic thiols has been developed. This involves intramolecular charge transfer pathways using a fluorophore, an electron-withdrawing group, and a linker. This approach allows for highly sensitive and selective detection of thiophenols, important in chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Synthesis of Fluorosubstituted Heterocycles

- Research on the synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans by treating corresponding lithio derivatives with N-fluorodibenzenesulfonamide has been conducted. The study includes measurements of coupling constants and NMR chemical shifts, offering insights into the structural characteristics of these compounds (Dvornikova, Bechcicka, Kamieńska‐Trela, & Krówczyński, 2003).

Advancements in Copper-Catalyzed Aminoazidation of Alkenes

- A copper-catalyzed intermolecular aminoazidation of alkenes using NFSI as a nitrogen-radical precursor has been developed, facilitating an efficient approach to vicinal amino azides, which are valuable amine derivatives (Zhang & Studer, 2014).

Applications in Enantioselective Fluorination

- The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions have been fine-tuned by modifying substituents on its phenyl rings. This has enabled the enantioselective fluorination of 2-oxindoles, yielding 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang, Li, Hu, Yang, Wu, & He, 2014).

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPVVHLBKZVYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)

![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)